molecular formula C18H20N4O3S B2585984 4-methoxy-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448060-19-2

4-methoxy-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2585984
CAS No.: 1448060-19-2
M. Wt: 372.44
InChI Key: BVAGLOUDFQXPNA-UHFFFAOYSA-N
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Description

This compound belongs to a class of triarylpyrazole derivatives featuring a benzenesulfonamide core substituted with a 4-methoxy-2-methyl group. The sulfonamide moiety is linked via an ethyl chain to a pyridinyl-pyrazole heterocyclic system.

Key structural features:

  • Benzenesulfonamide core: Substituted with electron-donating groups (4-methoxy, 2-methyl) to modulate electronic and steric properties.
  • Ethyl linker: Connects the sulfonamide to the pyridinyl-pyrazole system, balancing flexibility and rigidity.
  • Pyridinyl-pyrazole moiety: Provides hydrogen-bonding and π-π stacking interactions, critical for biological target engagement (e.g., kinase inhibition) .

Properties

IUPAC Name

4-methoxy-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-14-13-15(25-2)6-7-18(14)26(23,24)20-10-12-22-11-8-17(21-22)16-5-3-4-9-19-16/h3-9,11,13,20H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAGLOUDFQXPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 378.46 g/mol
  • Key Functional Groups :
    • Methoxy group (-OCH₃)
    • Sulfonamide group (-SO₂NH₂)
    • Pyrazole ring
    • Pyridine ring

The presence of these functional groups contributes to the compound's biological activity, particularly in targeting various enzymes and receptors.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:

Cancer Type Cell Line IC50 Value (µM)
Breast CancerMDA-MB-2310.5
Liver CancerHepG20.8
Lung CancerA5490.7
Colorectal CancerHCT1160.6

These findings suggest that the compound may interfere with cancer cell growth by inducing apoptosis or inhibiting cell cycle progression .

2. Antibacterial and Antifungal Activity

The compound has also shown promising antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against common pathogens:

Microorganism Type Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusBacteria250
Escherichia coliBacteria200
Candida albicansFungus300

These results indicate moderate antimicrobial activity, positioning the compound as a potential candidate for further development in treating infections .

3. Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in cellular models:

Cytokine IC50 Value (µM)
TNFα0.1
IL-60.15

This suggests that it may be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It may modulate various receptors involved in cellular signaling pathways, potentially leading to decreased proliferation of cancer cells and reduced inflammation.

Case Studies

A notable study evaluated the compound's efficacy in a murine model of cancer, where it significantly reduced tumor size compared to control groups. The study also reported minimal toxicity at therapeutic doses, indicating a favorable safety profile .

Scientific Research Applications

Antileishmanial Properties

Research has highlighted the compound's structural similarity to other benzenesulfonamide derivatives that exhibit antileishmanial activity. A study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated effective inhibition against Leishmania infantum and Leishmania amazonensis, two strains responsible for leishmaniasis. The compounds showed promising results with lower cytotoxicity compared to standard treatments like pentamidine, suggesting a favorable therapeutic index .

Key Findings:

  • Compounds with similar structures displayed IC50 values as low as 0.059 mM against L. infantum.
  • Molecular modeling indicated that modifications in electronic regions and lipophilicity could enhance interaction with parasitic targets .

Anticancer Potential

The sulfonamide moiety is known for its anticancer properties. Recent studies have focused on molecular hybrids containing triazine and sulfonamide fragments, revealing significant antitumor activity. These compounds were synthesized and evaluated, showing potential for further development into effective anticancer agents .

Antimicrobial Applications

The compound's sulfonamide group is also associated with broad-spectrum antimicrobial activity. New derivatives have been synthesized and evaluated for their ability to inhibit bacterial biofilm formation, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies suggest that derivatives of 4-methoxy-2-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide could serve as promising candidates for antimicrobial therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds. Modifications to the core structure can significantly influence biological activity. For instance, the introduction of various substituents on the pyrazole or benzenesulfonamide moieties can enhance potency against specific pathogens or cancer cells .

Study 1: Antileishmanial Activity

A series of benzenesulfonamide derivatives were synthesized and tested for their antileishmanial properties. The best-performing compounds exhibited IC50 values comparable to existing treatments but with reduced cytotoxicity, indicating their potential as safer alternatives .

Study 2: Anticancer Activity

In a recent evaluation of new sulfonamide derivatives, several compounds demonstrated significant anticancer activity in vitro. The study emphasized the importance of hybridization in enhancing therapeutic effects while minimizing side effects .

Comparison with Similar Compounds

Structural and Electronic Effects

  • 2-CH₃ in the target compound introduces steric hindrance near the sulfonamide group, which may influence binding affinity compared to unsubstituted analogs like 1j .
  • Linker Length :

    • Ethyl linkers (target compound, 1e , 1d ) generally yield lower melting points (e.g., 144–146°C for 1e ) compared to propyl-linked analogs (e.g., 2a at 118–120°C), suggesting increased molecular flexibility .

Spectral Characterization

  • ¹H NMR : Pyridinyl protons in all analogs resonate between δ 8.30–8.70, while aromatic protons on the benzenesulfonamide moiety appear between δ 6.50–7.20 .
  • LC-MS : Molecular ion peaks align closely with calculated masses (e.g., m/z 546.2 for 1e vs. calculated 546.19), confirming purity and structural integrity .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:
Statistical Design of Experiments (DoE) is critical for optimizing multi-step syntheses. Utilize factorial designs to screen variables (e.g., reaction temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to identify optimal conditions . For instance, coupling the pyrazole and pyridinyl moieties may require controlled pH and inert atmospheres. Reference methodologies from sulfonamide synthesis in and , where reaction yields were maximized using central composite designs.

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:
Combine spectroscopic and crystallographic methods:

  • X-ray crystallography (single-crystal studies) for absolute configuration determination, as demonstrated in and , where R factors < 0.05 ensured accuracy .
  • High-resolution mass spectrometry (HRMS) and NMR (1H/13C, 2D-COSY) to verify molecular weight and substituent positions.
  • FTIR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹) .

Advanced: How can computational methods enhance reaction pathway predictions for derivatives of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and intermediates. For example, highlights reaction path searches using quantum mechanics to predict regioselectivity in pyrazole coupling . Pair this with molecular dynamics simulations to assess solvent effects. Tools like Gaussian or ORCA are recommended, with validation via experimental kinetics (e.g., Arrhenius plots).

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Reproducibility checks : Standardize assay protocols (e.g., enzyme inhibition assays at fixed ATP concentrations).
  • Meta-analysis : Use hierarchical clustering to identify outliers in datasets, as seen in ’s supplementary data for sulfonamide analogs .
  • Structure-activity relationship (SAR) modeling : Apply multivariate regression to isolate key substituent effects (e.g., methoxy vs. methyl groups on binding affinity).

Basic: What safety and stability protocols are advised for handling this compound?

Answer:

  • Stability : Conduct accelerated degradation studies under varied pH, humidity, and light (ICH Q1A guidelines). HPLC-UV monitoring (λ = 254 nm) can track decomposition, as in ’s monograph methods .
  • Safety : Use PPE (gloves, goggles) and fume hoods. Refer to Safety Data Sheets (SDS) for related benzimidazole sulfoxides in , which highlight risks of dermal irritation .

Advanced: What strategies are effective for elucidating binding mechanisms with biological targets?

Answer:

  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Molecular docking (AutoDock Vina, Schrödinger) to predict interaction sites, validated by site-directed mutagenesis (e.g., pyridinyl N-atom hydrogen bonding, as in ’s crystal structure) .
  • NMR titration to map binding-induced chemical shift perturbations.

Basic: How can researchers validate purity and quantify impurities in this compound?

Answer:

  • HPLC-DAD/ELSD with C18 columns (e.g., Purospher® STAR, as in ) to separate and quantify impurities .
  • LC-MS/MS for trace impurity identification (limit of detection < 0.1%).
  • Karl Fischer titration ( ) for water content analysis in hygroscopic samples .

Advanced: What integrated computational-experimental approaches improve reaction yield predictions?

Answer:
Adopt the feedback loop described in :

Computational screening : Use cheminformatics (e.g., RDKit) to prioritize reaction conditions.

Robotic high-throughput experimentation (HTE) : Validate predictions with parallel synthesis.

Machine learning : Train models on HTE data to refine predictions iteratively .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Binary mixtures : Ethyl acetate/hexane (3:7 v/v) for polar sulfonamide groups.
  • Ternary systems : DCM/methanol/water ( used similar systems for related sulfonamides) .
  • Monitor crystal growth via polarized light microscopy to avoid polymorphic variations.

Advanced: How can researchers leverage crystallographic data to predict solid-state properties?

Answer:

  • Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions (e.g., π-π stacking in pyridinyl groups).
  • Powder X-ray diffraction (PXRD) to correlate crystal packing with solubility, referencing ’s unit cell parameters .
  • Thermogravimetric analysis (TGA) to link hydrogen-bonding networks to thermal stability.

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